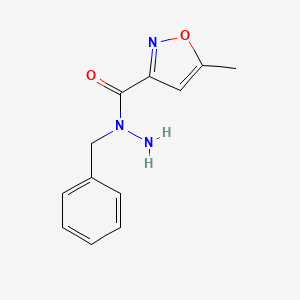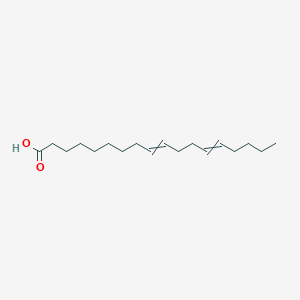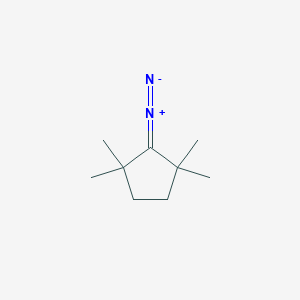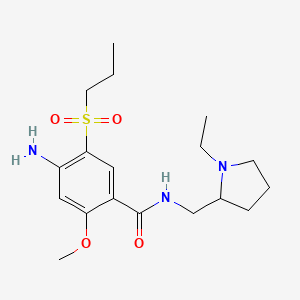
2-Chloro-5-dodecylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-dodecylbenzene-1,4-diol is a chemical compound with the molecular formula C18H29ClO2. It is a derivative of benzene, featuring a chloro group at the second position and a dodecyl group at the fifth position, along with two hydroxyl groups at the first and fourth positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-dodecylbenzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dihydroxybenzene.
Alkylation: The dodecyl group is introduced at the fifth position through Friedel-Crafts alkylation using dodecyl chloride (C12H25Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Alkylation: Continuous flow reactors for the Friedel-Crafts alkylation to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-dodecylbenzene-1,4-diol.
Substitution: Formation of 2-substituted-5-dodecylbenzene-1,4-diol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-dodecylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-dodecylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The dodecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-decylbenzene-1,4-diol: Similar structure but with a shorter alkyl chain.
2-Chloro-5-tetradecylbenzene-1,4-diol: Similar structure but with a longer alkyl chain.
2-Bromo-5-dodecylbenzene-1,4-diol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-dodecylbenzene-1,4-diol is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71656-21-8 |
|---|---|
Molekularformel |
C18H29ClO2 |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
2-chloro-5-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18(21)16(19)14-17(15)20/h13-14,20-21H,2-12H2,1H3 |
InChI-Schlüssel |
RPLZABPTIRAIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
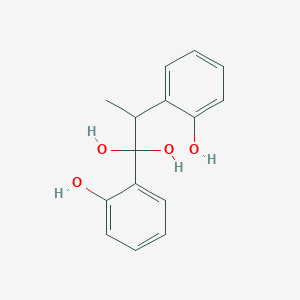
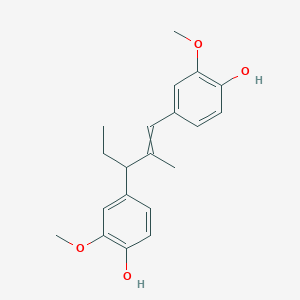
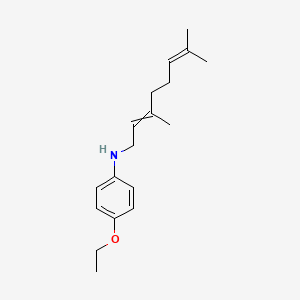

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
